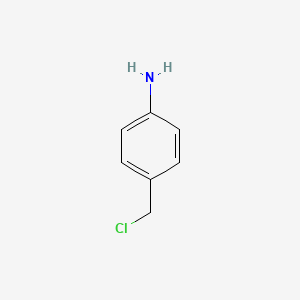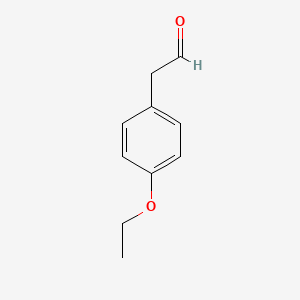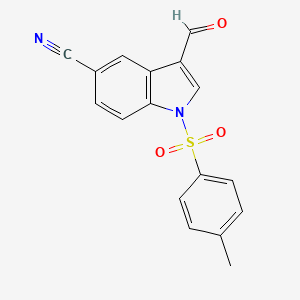
3-Formil-1-tosil-1h-indol-5-carbonitrilo
Descripción general
Descripción
3-Formyl-1-tosyl-1H-indole-5-carbonitrile is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a formyl group, a tosyl group, and a carbonitrile group attached to the indole ring. The unique structure of 3-Formyl-1-tosyl-1H-indole-5-carbonitrile makes it an interesting subject for various scientific studies and applications.
Aplicaciones Científicas De Investigación
3-Formyl-1-tosyl-1H-indole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
It has been used as a reactant for the synthesis of various compounds, indicating its potential to interact with multiple targets .
Mode of Action
It’s known to be a reactant in the synthesis of various compounds, including tryptophan dioxygenase inhibitors, antifungal agents, and inhibitors of bace-1 . This suggests that it may interact with these targets in a way that contributes to the overall activity of the synthesized compounds.
Biochemical Pathways
Given its use in the synthesis of tryptophan dioxygenase inhibitors, it may indirectly influence the kynurenine pathway .
Result of Action
Its use in the synthesis of various compounds suggests that it may contribute to their observed effects, such as anticancer immunomodulation, antifungal activity, and inhibition of bace-1 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-1-tosyl-1H-indole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the initial formation of the indole ring, followed by the introduction of the formyl, tosyl, and carbonitrile groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, p-toluenesulfonic acid in toluene can be used to introduce the tosyl group .
Industrial Production Methods
Industrial production of 3-Formyl-1-tosyl-1H-indole-5-carbonitrile may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
3-Formyl-1-tosyl-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The tosyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: 3-Carboxyl-1-tosyl-1H-indole-5-carbonitrile.
Reduction: 3-Formyl-1-tosyl-1H-indole-5-amine.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
3-Formyl-1H-indole-5-carbonitrile: Lacks the tosyl group, making it less lipophilic.
1-Tosyl-1H-indole-5-carbonitrile: Lacks the formyl group, reducing its reactivity with nucleophiles.
3-Formyl-1H-indole: Lacks both the tosyl and carbonitrile groups, significantly altering its chemical properties.
Uniqueness
3-Formyl-1-tosyl-1H-indole-5-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tosyl group enhances its lipophilicity, while the formyl and carbonitrile groups provide sites for various chemical reactions, making it a versatile compound for research and industrial applications .
Propiedades
IUPAC Name |
3-formyl-1-(4-methylphenyl)sulfonylindole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c1-12-2-5-15(6-3-12)23(21,22)19-10-14(11-20)16-8-13(9-18)4-7-17(16)19/h2-8,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYKSJLAZUDDKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457752 | |
| Record name | 3-formyl-1-(toluene-4-sulfonyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
468717-73-9 | |
| Record name | 3-formyl-1-(toluene-4-sulfonyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


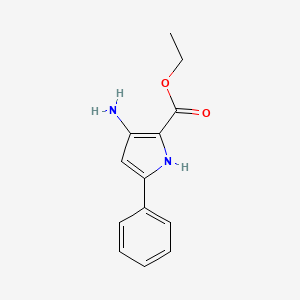

![Phosphonic acid, [2-(dimethylamino)-2-oxoethyl]-, diethyl ester](/img/structure/B1600023.png)

![2-Pentafluorophenyl-6.10b-dihydro-4H,5aH-5-oxo-3,10c-diaza-2-azoniacyclopenta[c]fluorene tetrafluoroborate](/img/structure/B1600026.png)

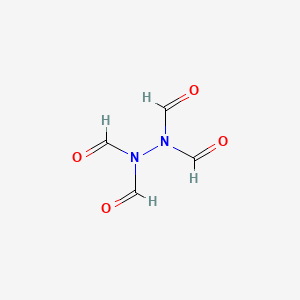

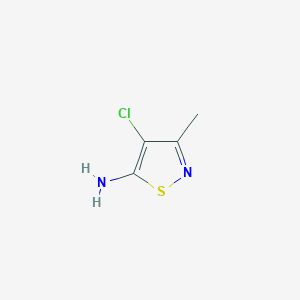
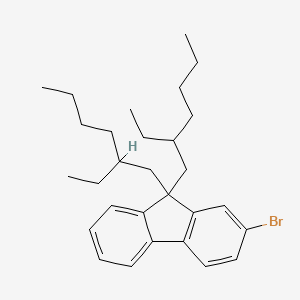
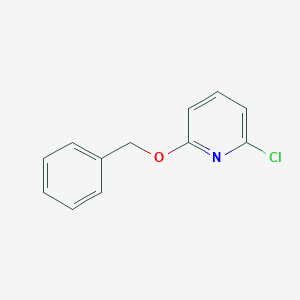
![Methyl [(2-cyanoethyl)amino]acetate](/img/structure/B1600036.png)
